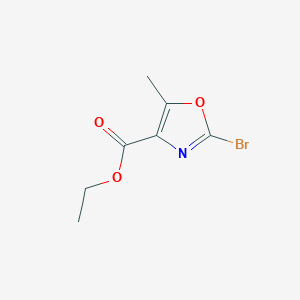

Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate

Description

The exact mass of the compound Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-bromo-5-methyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO3/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAJVACDXDXTJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=N1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201263275 | |

| Record name | Ethyl 2-bromo-5-methyl-4-oxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201263275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187582-59-7 | |

| Record name | Ethyl 2-bromo-5-methyl-4-oxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187582-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-bromo-5-methyl-4-oxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201263275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-bromo-5-methyl-1,3-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate chemical properties"

An In-Depth Technical Guide to Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate: Properties, Synthesis, and Synthetic Utility

Introduction

Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is a highly functionalized heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. The oxazole ring is a key structural motif found in a wide array of natural products and synthetic molecules, exhibiting diverse biological activities.[1][2] As a versatile synthetic building block, this compound serves as a valuable scaffold for the development of novel therapeutic agents and functional materials. Its structure, featuring a reactive bromine atom at the 2-position, an ester group at the 4-position, and a methyl group at the 5-position, allows for precise and regioselective modifications. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, and its extensive applications in modern carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to drug discovery.[2][3]

Physicochemical and Spectroscopic Properties

The fundamental properties of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate are summarized below. This data is crucial for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| IUPAC Name | Ethyl 2-bromo-5-methyl-1,3-oxazole-4-carboxylate | N/A |

| CAS Number | 477873-77-3 | [4] |

| Molecular Formula | C₇H₈BrNO₃ | N/A |

| Molecular Weight | 234.05 g/mol | N/A |

| Appearance | White to off-white solid or powder (Typical) | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water. | [5] |

| SMILES | CCOC(=O)C1=C(ON=C1Br)C | N/A |

Note: Physical properties such as melting and boiling points are not consistently reported and can vary based on purity.

Synthesis of the Oxazole Core

The synthesis of substituted oxazoles can be achieved through various established methods, including the Robinson-Gabriel synthesis, the Van Leusen reaction, and the cyclization of α-haloketones with amides (Hantzsch synthesis).[1][6][7][8] A practical and representative approach for synthesizing the title compound involves a Hantzsch-type condensation followed by a Sandmeyer-like bromination.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from readily available commercial materials.

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol: Synthesis of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate

Step 1: Synthesis of Ethyl 2-amino-5-methyl-oxazole-4-carboxylate

-

To a stirred solution of ethyl acetoacetate (1.0 equiv.) and urea (1.2 equiv.) in glacial acetic acid, add N-bromosuccinimide (NBS) (1.1 equiv.) portion-wise at room temperature.

-

Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Neutralize the solution with a saturated sodium bicarbonate solution until pH 7-8 is reached, which will precipitate the product.

-

Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the crude amino-oxazole intermediate. The product can be further purified by recrystallization from ethanol.

Step 2: Synthesis of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate

-

Suspend the Ethyl 2-amino-5-methyl-oxazole-4-carboxylate (1.0 equiv.) in an aqueous solution of hydrobromic acid (48%).

-

Cool the suspension to 0-5°C in an ice-salt bath.

-

Add a solution of sodium nitrite (1.2 equiv.) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (1.5 equiv.) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the product with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final title compound.

Chemical Reactivity and Synthetic Utility

The primary synthetic value of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate lies in the reactivity of the C2-bromine atom. This position is highly susceptible to palladium-catalyzed cross-coupling reactions, enabling the facile construction of new carbon-carbon and carbon-nitrogen bonds.[3][9][10]

Caption: Key cross-coupling reactions of the title compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, used to form C-C bonds by coupling an organic halide with an organoboron compound.[3][11] For Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate, this reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 2-position.

General Protocol for Suzuki-Miyaura Coupling:

-

To a dry reaction vessel, add Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Purge the vessel with an inert gas (Argon or Nitrogen).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%).[9][11]

-

Add an anhydrous, degassed solvent (e.g., DME, Toluene, or 1,4-dioxane).

-

Heat the mixture to 80-110°C and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify by column chromatography to yield the 2-aryl-5-methyl-oxazole product.

Stille Coupling

The Stille coupling offers an alternative C-C bond-forming strategy by reacting the bromo-oxazole with an organostannane reagent.[12] This method is particularly effective for creating bonds with vinyl, alkynyl, and aryl partners and is known for its tolerance of a wide range of functional groups.[13][14] The reaction proceeds via a similar catalytic cycle to the Suzuki coupling.[12]

Buchwald-Hartwig Amination

The formation of C-N bonds is critical in pharmaceutical development, and the Buchwald-Hartwig amination provides a powerful method for this transformation.[15][16] This palladium-catalyzed reaction couples the bromo-oxazole with primary or secondary amines, enabling the synthesis of diverse 2-amino-oxazole derivatives.[17][18]

General Protocol for Buchwald-Hartwig Amination:

-

Combine Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (1.0 equiv.), the desired amine (1.2-2.0 equiv.), a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a specialized phosphine ligand (e.g., Xantphos, BINAP, or SPhos, 2-10 mol%) in a dry reaction vessel.[15]

-

Purge the vessel with an inert gas.

-

Add an anhydrous solvent such as toluene or 1,4-dioxane.

-

Heat the reaction mixture, typically between 80-120°C, and monitor its progress.

-

Upon completion, perform an aqueous workup, extract the product, and purify via column chromatography.

Applications in Research and Drug Development

The true power of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is its role as a versatile intermediate. The cross-coupling reactions described above allow for the rapid and efficient generation of large libraries of structurally diverse oxazole derivatives.[19] This parallel synthesis approach is invaluable in high-throughput screening campaigns to identify new drug leads. The oxazole core itself is associated with a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties, making its derivatives prime candidates for further investigation.[1][2][8][20]

Safety and Handling

As with any brominated organic compound, appropriate safety precautions must be taken.

-

Hazard Statements : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[21]

-

Precautionary Measures :

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances like strong oxidizing agents.[5][23]

Conclusion

Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is a strategically important building block in modern synthetic chemistry. Its well-defined structure and the predictable reactivity of its C-Br bond make it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. This versatility enables chemists to efficiently construct complex molecular architectures and explore vast chemical spaces, accelerating the discovery and development of new pharmaceuticals and functional materials. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage the power of heterocyclic chemistry.

References

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

-

Slideshare. (n.d.). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]

-

Ma, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1606. Available from: [Link]

-

Jadhav, S. D., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds, 1-20. Available from: [Link]

-

AIP Conference Proceedings. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings, 2453, 030029. Available from: [Link]

-

ResearchGate. (2004). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. Request PDF. Available from: [Link]

-

Vedejs, E., & Lu, Y. (2010). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. The Journal of Organic Chemistry, 75(16), 5531–5538. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

-

Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(3), 136-144. Available from: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Alfa Aesar. (2025). Safety Data Sheet: Ethyl 2-bromobutyrate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]

-

Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. Organic letters, 8(12), 2495-2498. Available from: [Link]

-

Muscia, G. C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(5), 5695-5707. Available from: [Link]

Sources

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate | 1187582-59-7 [chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 7. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stille Coupling [organic-chemistry.org]

- 13. Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pubs.vensel.org [pubs.vensel.org]

- 21. aksci.com [aksci.com]

- 22. chemscene.com [chemscene.com]

- 23. fishersci.ie [fishersci.ie]

An In-depth Technical Guide to Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Core Directive: This guide provides a comprehensive technical overview of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Given the limited publicly available data for this specific molecule, this document synthesizes information from closely related analogues and established principles of oxazole chemistry to present a robust and practical resource. All protocols and data are presented with full citations to authoritative sources, ensuring scientific integrity.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and π-π stacking interactions allow for effective binding to a wide range of biological targets.[3] Consequently, oxazole derivatives have been successfully developed into drugs for a variety of diseases, including cancer, bacterial and fungal infections, inflammation, and parasitic diseases.[2][4]

The introduction of a bromine atom and specific alkyl and ester substituents onto the oxazole core, as in the case of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate, provides medicinal chemists with a versatile building block for the synthesis of novel bioactive molecules.[5] The bromo-substituent, in particular, serves as a valuable handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs.[3]

Physicochemical and Spectroscopic Properties

While specific experimental data for Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (CAS No. 1187582-59-7) is not extensively reported in the peer-reviewed literature, its properties can be inferred from related compounds and general principles.

Table 1: Physicochemical Properties of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate

| Property | Predicted/Inferred Value |

| CAS Number | 1187582-59-7 |

| Molecular Formula | C₇H₈BrNO₃ |

| Molecular Weight | 234.05 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and have low solubility in water. |

| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry place away from light. |

Spectroscopic Characterization (Predicted)

The structural elucidation of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate would rely on a combination of spectroscopic techniques. Below are the expected spectral features based on the analysis of similar compounds found in the literature.[6][7]

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl ester (a quartet and a triplet) and the methyl group on the oxazole ring (a singlet).

-

¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon of the ester, the carbons of the oxazole ring, the ethyl group carbons, and the methyl group carbon.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include those for the C=O of the ester, C=N and C-O stretching of the oxazole ring, and C-Br stretching.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.

Synthesis of Substituted Oxazoles: A General Overview

The synthesis of polysubstituted oxazoles can be achieved through several established methods.[8] A common and effective strategy involves the cyclization of α-acylamino ketones, known as the Robinson-Gabriel synthesis.[8] Another powerful method is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC).[3]

For the synthesis of a 2-bromo-oxazole derivative, a common approach involves the bromination of a pre-formed oxazole ring using a suitable brominating agent like N-Bromosuccinimide (NBS).[3]

Below is a plausible, generalized synthetic workflow for obtaining Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate, based on established methodologies for similar structures.

Caption: Generalized synthetic workflow for Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate.

Exemplary Experimental Protocol for Bromination of an Oxazole Ring

The following protocol is adapted from a documented procedure for the bromination of a similar oxazole derivative and serves as a representative method.[3]

Materials:

-

Ethyl 5-methyl-oxazole-4-carboxylate (1 equivalent)

-

N-Bromosuccinimide (NBS) (1.1 - 1.5 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Ethyl acetate and petroleum ether (for chromatography)

Procedure:

-

Dissolve Ethyl 5-methyl-oxazole-4-carboxylate in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield the purified Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate.

-

Characterize the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications for Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate are not yet widely documented, its structural features make it a highly valuable intermediate in the development of novel therapeutics.

Role as a Versatile Chemical Building Block

The bromine atom at the 2-position of the oxazole ring is a key feature, enabling a wide range of palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of diverse aryl, heteroaryl, and alkyl groups, facilitating the synthesis of large libraries of compounds for biological screening.

Caption: Utility of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate in generating diverse chemical libraries.

Potential Therapeutic Areas

Based on the known biological activities of the oxazole scaffold, derivatives of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate could be investigated for a variety of therapeutic applications, including:

-

Anticancer Agents: Many oxazole-containing compounds have demonstrated potent cytotoxic activity against various cancer cell lines.[1]

-

Antimicrobial Agents: The oxazole nucleus is present in several natural and synthetic compounds with antibacterial and antifungal properties.

-

Anti-inflammatory Drugs: Certain oxazole derivatives have shown promise as anti-inflammatory agents.[2]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate represents a valuable and versatile building block for the synthesis of novel, biologically active compounds. While detailed characterization and application data for this specific molecule are still emerging, the established chemistry of the oxazole scaffold and the utility of bromo-substituents in organic synthesis underscore its potential in medicinal chemistry and drug discovery. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds promise for the development of new therapeutic agents.

References

-

Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molecules.

-

Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry.

-

2-Bromo-5-methyloxazole-4-carboxylic acid. MySkinRecipes.

-

Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate.

-

Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. PubMed.

-

Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.

-

Recent advance in oxazole-based medicinal chemistry. PubMed.

-

Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.

-

How to synthesize Ethyl 2-bromothiazole-5-carboxylate? Guidechem.

-

Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.

-

Synthesis of Ethyl 2-Formyloxazole-4-carboxylate: A Detailed Protocol for Researchers. Benchchem.

-

A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results.

-

Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Google Patents.

-

5-Methylisoxazole-4-carboxylic acid. ResearchGate.

-

2-Bromo-4-methylthiazole-5-carboxylic acid. BU CyberSec Lab.

-

5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis. ChemicalBook.

-

Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI.

-

Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. TSI Journals.

Sources

- 1. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 2-Bromo-5-methyloxazole-4-carboxylic acid [myskinrecipes.com]

- 6. pubs.vensel.org [pubs.vensel.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

A Multi-faceted Spectroscopic Approach to the Structural Elucidation of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. For researchers and drug development professionals, confirming the precise molecular architecture of such novel entities is a critical step that underpins all subsequent investigation. This document moves beyond a simple recitation of methods to detail the causality behind the analytical strategy, integrating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. Each protocol is presented as a self-validating system, with predicted data and interpretation frameworks designed to build a cohesive and undeniable structural proof.

Introduction: The Importance of Unambiguous Characterization

The oxazole ring is a privileged scaffold in drug discovery, appearing in numerous compounds with diverse biological activities. Its derivatives, such as Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate, serve as versatile intermediates for the synthesis of more complex molecules. The precise placement of the bromo, methyl, and ethyl carboxylate substituents on the oxazole core dictates the compound's reactivity and steric profile. Therefore, a rigorous and systematic approach to structure determination is not merely procedural but fundamental to ensuring the integrity of research and development efforts.[1][2]

This guide outlines a logical workflow that begins with determining the molecular formula and identifying key functional groups, then proceeds to map the intricate proton and carbon framework, and finally, establishes the precise connectivity between all atoms.

Hypothesized Structure and Analytical Workflow

The primary objective is to confirm the molecular structure of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate. The proposed structure, including the standard atom numbering scheme used throughout this guide, is presented below.

Caption: Proposed structure of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate with atom numbering.

Our analytical strategy follows a hierarchical and synergistic workflow. Each step provides a piece of the puzzle, and the combination of data from all techniques yields a comprehensive and validated structural picture.[3]

Caption: Synergistic workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Formula

The foundational step in any structure elucidation is to determine the elemental composition. High-Resolution Mass Spectrometry (HRMS) provides the necessary mass accuracy to distinguish between compounds with the same nominal mass. The presence of a bromine atom is a key feature to confirm, as it has two abundant isotopes (⁷⁹Br and ⁸¹Br) that produce a characteristic M and M+2 isotopic pattern of nearly 1:1 intensity.[4][5]

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Acquisition Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Mass Range: Scan from m/z 100 to 500.

-

Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy < 5 ppm.

Expected Results and Interpretation

The molecular formula C₇H₈BrNO₃ has a monoisotopic mass of 248.9682 Da. The HRMS data must match this value closely and exhibit the distinct isotopic signature of bromine.

| Ion Species | Calculated Exact Mass (Da) | Expected Intensity (%) |

| [C₇H₉⁷⁹BrNO₃]⁺ | 249.9760 | 100.0 |

| [C₇H₉⁸¹BrNO₃]⁺ | 251.9740 | 97.3 |

A measured mass within 5 ppm of the calculated value for both isotopic peaks provides strong evidence for the proposed elemental composition.

Infrared Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.[6] For our target molecule, we expect to identify the ester carbonyl group and vibrations associated with the aromatic oxazole ring.

Experimental Protocol: ATR FT-IR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Expected Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2980 | C-H stretch (aliphatic) | Ethyl and Methyl groups |

| ~1725 | C=O stretch (strong) | Ester carbonyl |

| ~1605 | C=N stretch | Oxazole ring |

| ~1300-1100 | C-O stretch | Ester and Oxazole C-O-C |

The presence of a strong absorption band around 1725 cm⁻¹ is particularly diagnostic for the ester functional group.[7]

Nuclear Magnetic Resonance Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[8] By analyzing the chemical environment of ¹H and ¹³C nuclei and their interactions, we can piece together the molecular framework atom by atom.

¹H NMR Spectroscopy: Proton Environment Analysis

¹H NMR provides information on the number of different proton environments, their relative abundance (integration), and their neighboring protons (multiplicity).

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

Expected Spectrum and Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.40 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Protons are deshielded by the adjacent ester oxygen. Coupled to the -CH₃ group (3+1=4 lines). |

| ~2.75 | Singlet (s) | 3H | Oxazole-CH₃ | Aromatic methyl group with no adjacent protons. |

| ~1.40 | Triplet (t) | 3H | -O-CH₂-CH₃ | Coupled to the -CH₂- group (2+1=3 lines). |

¹³C NMR and DEPT-135 Spectroscopy: Carbon Skeleton Analysis

¹³C NMR reveals the number of unique carbon environments, while a DEPT-135 experiment helps distinguish between CH, CH₂, and CH₃ groups.

Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

Expected Spectrum and Interpretation:

| Chemical Shift (δ, ppm) | DEPT-135 Signal | Assignment | Rationale |

| ~162 | Absent | C =O (Ester) | Carbonyl carbons are typically in this region. |

| ~158 | Absent | C 5-CH₃ | Quaternary carbon of the oxazole ring attached to the methyl group. |

| ~140 | Absent | C 2-Br | Quaternary carbon attached to the electronegative bromine atom, shifted downfield. |

| ~125 | Absent | C 4-COOEt | Quaternary carbon attached to the ester group. |

| ~62 | Negative | -O-C H₂-CH₃ | Aliphatic carbon attached to an oxygen atom. |

| ~14 | Positive | -O-CH₂-C H₃ | Terminal methyl carbon of the ethyl group. |

| ~12 | Positive | Oxazole-C H₃ | Methyl carbon attached to the oxazole ring. |

2D NMR Spectroscopy: Confirming Connectivity

Two-dimensional NMR experiments are essential for unambiguously connecting the puzzle pieces identified in 1D NMR.

1. 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons).

-

Expected Correlation: A cross-peak will be observed between the quartet at ~4.40 ppm and the triplet at ~1.40 ppm, confirming the presence of the ethyl group (-CH₂-CH₃).

2. 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon.

-

Expected Correlations:

-

Proton at ~4.40 ppm will correlate with the carbon at ~62 ppm (-O-C H₂-CH₃).

-

Proton at ~2.75 ppm will correlate with the carbon at ~12 ppm (Oxazole-C H₃).

-

Proton at ~1.40 ppm will correlate with the carbon at ~14 ppm (-O-CH₂-C H₃).

-

Consolidated Structural Verification

The combined data provides a self-validating proof of the structure:

-

HRMS confirmed the molecular formula as C₇H₈BrNO₃.

-

FT-IR identified the key ester (C=O at ~1725 cm⁻¹) and oxazole ring functional groups.

-

¹H NMR established the presence and relative count of three distinct proton environments: an ethyl group and a methyl group.

-

¹³C NMR & DEPT-135 identified all seven unique carbons, including the four quaternary carbons of the substituted oxazole ring and the ester carbonyl, and confirmed the CH₂, and CH₃ assignments.

-

2D COSY and HSQC unequivocally linked the proton and carbon signals, confirming the ethyl group connectivity and the attachment of the methyl group to the oxazole ring.

This systematic and multi-faceted approach leaves no ambiguity, confirming the structure as Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate .

References

- BenchChem. (n.d.). A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods.

- ChemicalBook. (2022). Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate | 1187582-59-7.

- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.

-

Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9. [Link]

- ACS Publications. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry.

- N.A. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group.

- MDPI. (n.d.). 2-(3-Bromophenyl)imidazo[2,1-b]oxazole.

- PMC. (n.d.). Ethyl 3-(10-bromoanthracen-9-yl)-5-methyl-1,2-oxazole-4-carboxylate.

- Mal, D.R. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. NPTEL.

- University College Dublin. (n.d.). CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry.

- Traldi, P., Vettori, U., & Clerici, A. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar.

- Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.

- Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester.

- ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in....

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. jchps.com [jchps.com]

A Technical Guide to the Mechanistic Synthesis of Ethyl 2-Bromo-5-methyl-oxazole-4-carboxylate

Abstract

Substituted oxazole heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents. Their synthesis, therefore, is a subject of significant interest for researchers in drug discovery and development. This guide provides an in-depth, mechanistically-driven exploration of a robust and reliable synthetic pathway to Ethyl 2-Bromo-5-methyl-oxazole-4-carboxylate, a valuable building block for further chemical elaboration. We will dissect a two-stage synthetic strategy, beginning with a Hantzsch-type condensation to construct the oxazole core, followed by a Sandmeyer reaction for the regioselective introduction of the bromine substituent. This document emphasizes the causal reasoning behind procedural choices, ensuring a protocol that is not only reproducible but also fundamentally understood.

Strategic Overview and Retrosynthetic Analysis

The synthesis of a multi-substituted heterocycle like ethyl 2-bromo-5-methyl-oxazole-4-carboxylate requires a strategy that offers high regiochemical control. Direct bromination of a pre-formed ethyl 5-methyl-oxazole-4-carboxylate ring is challenging, as electrophilic substitution on the oxazole nucleus is often difficult and typically favors the C4 or C5 positions unless strongly activated.[1][2]

Therefore, a more dependable approach involves installing a functional group at the C2 position that can be cleanly converted to a bromide. The 2-amino group is an ideal precursor for this transformation via the Sandmeyer reaction, a cornerstone of aromatic and heteroaromatic chemistry for converting amino groups into a wide array of substituents, including halogens.[3][4]

Our retrosynthetic analysis logically disconnects the target molecule as follows:

-

The C2-Br bond is traced back to a C2-NH₂ group, pointing to a Sandmeyer reaction as the key final step. The precursor is Ethyl 2-amino-5-methyl-oxazole-4-carboxylate .

-

The 2-amino-oxazole core is constructed via a Hantzsch-type synthesis, a classic and highly effective method for building five-membered heterocycles. This involves the condensation of an α-haloketone and an amide-containing reactant.[5][6] The precursors are Ethyl 2-chloroacetoacetate and Urea .

This two-stage pathway provides excellent control over the placement of each substituent on the oxazole ring.

Caption: Mechanism of the Hantzsch-type oxazole formation.

Detailed Experimental Protocol

-

Materials: Ethyl 2-chloroacetoacetate, Urea, Ethanol (absolute).

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add urea (1.0 eq) and absolute ethanol to form a slurry.

-

Add ethyl 2-chloroacetoacetate (1.0 eq) to the slurry.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature. A precipitate of the product may form.

-

Slowly add the reaction mixture to an excess of cold water with stirring to precipitate the product fully.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any unreacted urea and other water-soluble impurities.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure Ethyl 2-amino-5-methyl-oxazole-4-carboxylate as a crystalline solid.

-

Stage 2: Sandmeyer Reaction for C2-Bromination

With the 2-amino-oxazole precursor in hand, the final step is the conversion of the amino group to a bromo group. The Sandmeyer reaction is the method of choice for this transformation due to its high yield and reliability, avoiding the challenges of direct electrophilic bromination. [7][8]

Mechanistic Principles

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution that proceeds in two main phases: the formation of a diazonium salt and its subsequent copper(I)-catalyzed conversion to the aryl halide. [3]

-

Diazotization: The 2-amino group reacts with a nitrosating agent, typically formed in situ from sodium nitrite and a strong acid (e.g., HBr), or by using an alkyl nitrite (e.g., tert-butyl nitrite) in a non-aqueous solvent. This converts the amino group into an excellent leaving group, the diazonium salt (-N₂⁺).

-

Radical-Nucleophilic Substitution:

-

Single Electron Transfer (SET): The copper(I) catalyst (CuBr) donates a single electron to the diazonium salt. This is the key catalytic step.

-

Radical Formation: The diazonium salt fragments, releasing nitrogen gas (a strong thermodynamic driving force for the reaction) and forming a highly reactive heteroaryl radical.

-

Halogen Transfer: The newly formed Cu(II) species (now CuBr₂) rapidly transfers a bromine atom to the heteroaryl radical, yielding the final product, Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate, and regenerating the Cu(I) catalyst.

-

Caption: Key stages of the Sandmeyer reaction mechanism.

Detailed Experimental Protocol

-

Materials: Ethyl 2-amino-5-methyl-oxazole-4-carboxylate, Copper(I) bromide (CuBr), tert-Butyl nitrite, Acetonitrile (anhydrous).

-

Procedure:

-

Caution: Diazonium salts can be unstable. Perform the reaction in a well-ventilated fume hood and behind a safety shield.

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add Copper(I) bromide (1.2 eq) and anhydrous acetonitrile.

-

Cool the stirred suspension to 0 °C using an ice bath.

-

Slowly add tert-butyl nitrite (1.2 eq) to the suspension.

-

In a separate flask, dissolve the Ethyl 2-amino-5-methyl-oxazole-4-carboxylate (1.0 eq) in a minimum amount of anhydrous acetonitrile.

-

Add the solution of the amino-oxazole dropwise to the cold, stirred CuBr suspension over 30-45 minutes. Maintain the temperature at 0-5 °C throughout the addition.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm slowly to room temperature and stir for 2-4 hours, or until gas evolution (N₂) ceases.

-

Pour the reaction mixture into an aqueous solution of ammonium chloride and extract with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Remove the solvent under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel to afford the pure Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate.

-

Data Summary

The following table summarizes the key parameters and expected outcomes for the described synthesis.

| Parameter | Stage 1: Hantzsch Synthesis | Stage 2: Sandmeyer Reaction |

| Precursor | Ethyl 2-chloroacetoacetate, Urea | Ethyl 2-amino-5-methyl-oxazole-4-carboxylate |

| Key Reagents | Ethanol (solvent) | CuBr, tert-Butyl nitrite, Acetonitrile |

| Reaction Type | Condensation / Cyclization | Radical-Nucleophilic Substitution |

| Typical Yield | 60-80% | 70-90% |

| Product | Ethyl 2-amino-5-methyl-oxazole-4-carboxylate | Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate |

| CAS Number | 30160-23-5 | 1187582-59-7 [9] |

| Molecular Formula | C₇H₁₀N₂O₃ | C₇H₈BrNO₃ [9] |

| Molecular Weight | 170.17 g/mol | 234.05 g/mol [9] |

Conclusion

The synthesis of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is efficiently and reliably achieved through a strategic, two-stage process. The initial construction of the 2-amino-oxazole core via a Hantzsch-type condensation provides the necessary precursor for a subsequent high-yielding Sandmeyer reaction. This pathway offers superior regiochemical control compared to direct halogenation methods. By understanding the underlying mechanisms of each transformation, researchers can effectively troubleshoot and adapt this protocol for the synthesis of a diverse range of substituted oxazole building blocks crucial for advancements in drug discovery and materials science.

References

-

Wikipedia. Robinson–Gabriel synthesis. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

-

ResearchGate. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates | Request PDF. [Link]

-

CUTM Courseware. Oxazole.pdf. [Link]

-

PrepChem.com. Synthesis of ethyl 2-chloro-4-methyl-5-oxazolecarboxylate. [Link]

-

Slideshare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]

-

National Center for Biotechnology Information (PMC). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

National Center for Biotechnology Information (NIH). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. [Link]

-

National Center for Biotechnology Information (PMC). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

National Center for Biotechnology Information (PMC). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 2. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides an in-depth technical overview of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate, a halogenated heterocyclic compound of significant interest in medicinal and synthetic chemistry. The oxazole scaffold is a privileged structure in drug discovery, known for its wide range of biological activities.[1][2][3] The presence of a bromine atom at the C2 position and an ethyl carboxylate group at C4 makes this molecule a highly versatile building block for the synthesis of more complex, biologically active compounds. This guide covers its molecular identity, physicochemical properties, detailed spectroscopic profile, chemical reactivity, potential synthetic applications, and safety considerations, serving as a critical resource for professionals in the field.

Molecular Identity and Structure

Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is a substituted five-membered aromatic heterocycle. The oxazole ring, containing one oxygen and one nitrogen atom, is a key feature in numerous pharmaceuticals.[4][5] The strategic placement of the bromo, methyl, and ethyl carboxylate substituents provides distinct points for chemical modification.

1.1. Chemical Structure

(Note: This is a simplified 2D representation. (1)=C2, (2)=C5, (3)=C4, (4)=N3, (5)=O1)

1.2. Nomenclature and Identifiers

The systematic identification of this compound is crucial for database searches and regulatory purposes. Key identifiers are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | Ethyl 2-bromo-5-methyl-1,3-oxazole-4-carboxylate | N/A |

| CAS Number | 1187582-59-7 | [6] |

| Molecular Formula | C₇H₈BrNO₃ | [6] |

| Molecular Weight | 234.05 g/mol | [6] |

| Canonical SMILES | CCOC(=O)C1=C(OC(=N1)Br)C | [6] |

| InChI Key | ARAJVACDXDXTJN-UHFFFAOYSA-N | [6] |

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and behavior in various solvents and reaction conditions. While experimental data for this specific molecule is limited, properties can be reliably predicted based on its structure and data from closely related analogues.

| Property | Value / Description | Rationale / Comparative Data |

| Appearance | Expected to be a pale yellow or off-white solid. | Similar compounds like ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate are pale yellow solids.[7] |

| Melting Point | Not experimentally determined. | N/A |

| Boiling Point | Predicted: >280 °C (at 760 mmHg). | A structurally similar isomer, ethyl 5-bromo-4-methylisoxazole-3-carboxylate, has a predicted boiling point of 286.4±35.0 °C.[8] |

| Vapour Pressure | Predicted: 0.0±0.6 mmHg at 25°C. | [6] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone). Sparingly soluble in water. | The ethyl ester functionality and halogenated aromatic ring suggest lipophilic character. |

| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen). | Recommended for halogenated and heterocyclic compounds to prevent degradation. |

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The following section details the expected spectral data, which serve as a benchmark for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure.[9] The expected proton (¹H) and carbon (¹³C) NMR chemical shifts (predicted for CDCl₃ solvent) are outlined below.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | Causality |

| Ethyl-CH₂ | ~4.40 | Quartet (q) | -O-CH₂ -CH₃ | Deshielded by the adjacent ester oxygen. |

| Methyl-C5 | ~2.60 | Singlet (s) | Oxazole-CH₃ | Attached to an aromatic ring. |

| Ethyl-CH₃ | ~1.40 | Triplet (t) | -O-CH₂-CH₃ | Standard alkyl region, coupled to the CH₂ group. |

| ¹³C NMR | Predicted δ (ppm) | Assignment | Causality |

| Carbonyl | ~162 | C =O | Characteristic chemical shift for an ester carbonyl. |

| Oxazole C5 | ~158 | C -CH₃ | Attached to both the ring oxygen and a methyl group. |

| Oxazole C2 | ~145 | C -Br | Attached to the electronegative bromine and nitrogen atoms. |

| Oxazole C4 | ~120 | C -C(=O) | Carbon bearing the carboxylate group. |

| Ethyl-CH₂ | ~62 | -O-CH₂ -CH₃ | Standard shift for an ester methylene carbon. |

| Ethyl-CH₃ | ~14 | -O-CH₂-CH₃ | Standard shift for an ester methyl carbon. |

| Methyl-C5 | ~12 | Oxazole-CH₃ | Standard shift for a methyl group on an aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[10][11]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| C=O Stretch | ~1725 - 1745 | Strong | Ethyl Ester |

| C=N Stretch | ~1610 - 1640 | Medium | Oxazole Ring |

| C-O Stretch | ~1250 - 1300 | Strong | Ester C-O |

| C-Br Stretch | ~550 - 650 | Medium-Weak | Bromoalkane |

The combination of a strong C=O stretch around 1730 cm⁻¹ and a strong C-O stretch around 1250 cm⁻¹ is highly characteristic of an ester functional group.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition. For this compound, the presence of bromine is a key diagnostic feature.

-

Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%), the mass spectrum will exhibit a characteristic M⁺ and M+2 isotopic pattern with two peaks of nearly equal intensity.[13][14]

-

[M]⁺ peak at m/z ≈ 233 (for C₇H₈⁷⁹BrNO₃)

-

[M+2]⁺ peak at m/z ≈ 235 (for C₇H₈⁸¹BrNO₃)

-

-

Key Fragmentation Patterns: Common fragmentation would involve the loss of the ethoxy group (-•OCH₂CH₃, 45 Da) or the entire ethyl carboxylate moiety. The stability of the heterocyclic ring suggests it would likely remain intact in major fragments.[15]

Workflow for Analytical Characterization

A standardized workflow ensures comprehensive and reproducible characterization of the synthesized compound.

Caption: Standard workflow for the complete analytical characterization of the title compound.

Chemical Reactivity and Synthetic Utility

The functionality of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate makes it an exceptionally valuable intermediate in organic synthesis, particularly for constructing pharmaceutical leads.[3]

Reactivity at the C2-Position: Cross-Coupling Reactions

The carbon-bromine bond at the C2 position is the most versatile reactive site for building molecular complexity. This position is activated for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[16][17] This is a cornerstone reaction in modern drug discovery for forming carbon-carbon bonds.[18]

Expert Insight: The choice of a palladium catalyst and ligand is critical for achieving high yields. Catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or palladacycle precatalysts are often superior for heteroaryl couplings, as they facilitate the oxidative addition step and prevent catalyst decomposition.[19]

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling an arylboronic acid to the title compound.

-

Reagent Preparation: In an oven-dried flask under an inert atmosphere (Argon), combine Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically Dioxane/Water (4:1).

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | C7H8BrNO2S | CID 2824057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate CAS#: 1187582-59-7 [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. m.youtube.com [m.youtube.com]

- 14. ochem.weebly.com [ochem.weebly.com]

- 15. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 17. research.manchester.ac.uk [research.manchester.ac.uk]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate in Organic Solvents

Foreword: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of modern drug discovery, understanding the physicochemical properties of a molecule is paramount. Among these, solubility stands as a cornerstone, profoundly influencing a compound's journey from a laboratory curiosity to a life-saving therapeutic. The solubility of an active pharmaceutical ingredient (API) in various solvents governs its bioavailability, ease of formulation, and the feasibility of its purification and scale-up. Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, is no exception. This technical guide provides a comprehensive exploration of the solubility of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate in organic solvents, offering both theoretical insights and practical methodologies for researchers, scientists, and drug development professionals.

Physicochemical Profile of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate

A thorough understanding of a compound's solubility begins with a detailed examination of its molecular structure and inherent physicochemical properties.

Molecular Structure and Properties

Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate possesses the following key structural features that dictate its solubility behavior:

-

Oxazole Ring: A five-membered heterocyclic ring containing both oxygen and nitrogen, contributing to the molecule's polarity.

-

Bromo Substituent: The presence of a bromine atom at the 2-position increases the molecular weight and introduces a degree of lipophilicity.

-

Ethyl Carboxylate Group: This ester functional group provides sites for hydrogen bond acceptance and contributes to the overall polarity of the molecule.

-

Methyl Group: A small alkyl group that adds to the nonpolar character of the molecule.

Based on its structure, the following physicochemical properties have been computed for Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate[1]:

| Property | Value |

| Molecular Formula | C₇H₈BrNO₃ |

| Molecular Weight | 234.049 g/mol |

| Hydrogen Bond Acceptor Count | 4 |

| Hydrogen Bond Donor Count | 0 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 52.3 Ų |

The absence of hydrogen bond donors and the presence of multiple acceptors suggest that this compound will primarily interact with solvents through dipole-dipole interactions and by accepting hydrogen bonds.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The polarity of organic molecules is influenced by the presence of polar bonds, which arise from electronegative atoms like oxygen and nitrogen in functional groups.

Solvent Selection and Rationale

For a systematic study of the solubility of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate, a range of organic solvents with varying polarities and hydrogen bonding capabilities should be considered. The table below categorizes common organic solvents that are relevant for such an investigation.

| Solvent Category | Examples | Expected Solubility of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate | Rationale |

| Protic Polar | Methanol, Ethanol | High | The ester and oxazole groups can accept hydrogen bonds from the solvent. |

| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Moderate | Strong dipole-dipole interactions are expected between the polar functional groups of the solute and the solvent. |

| Nonpolar | Hexane, Toluene | Low | The significant polarity of the solute is mismatched with the nonpolar nature of these solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity that can interact favorably with the solute. |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate formulation and process development.[3][4]

Saturated Shake-Flask Method

The saturated shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[5]

Protocol:

-

Preparation: Add an excess amount of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Centrifugation can be employed to expedite this process.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Analyze the concentration of the dissolved solute in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Workflow for Experimental Solubility Determination:

Caption: Workflow for the saturated shake-flask method.

Factors Influencing Solubility

Several factors can significantly impact the solubility of a compound.[6][7][8][9]

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[6]

-

Solvent Polarity: As discussed, a close match between the polarity of the solute and the solvent is crucial for good solubility.[10]

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. The amorphous form is generally more soluble than crystalline forms.

-

pH (for aqueous solutions): While this guide focuses on organic solvents, it is important to note that the solubility of compounds with ionizable groups is highly pH-dependent in aqueous media.[7]

Logical Relationship of Factors Affecting Solubility:

Caption: Key factors influencing the solubility of a compound.

Conclusion and Future Directions

References

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-methylisoxazole-4-carboxylate. Retrieved from [Link]

-

Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

-

MDPI. (2020). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

-

CK-12. (2012). 17.4 Factors Affecting Solubility. Retrieved from [Link]

-

Dimensions. (n.d.). Ethyl 4-(2-bromomethyl-5,5-dimethyl-1,3-dioxan-2-yl)-5-methylisoxazole-3- carboxylate. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chem.ws [chem.ws]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. www1.udel.edu [www1.udel.edu]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ascendiacdmo.com [ascendiacdmo.com]

- 8. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 9. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]

- 10. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

A Technical Guide to Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Abstract

The oxazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous clinically significant therapeutic agents.[1] Its unique electronic properties and ability to engage in diverse biological interactions have established it as a "privileged scaffold." This guide focuses on a particularly strategic derivative, Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate. We will deconstruct the molecule's architecture to reveal its inherent potential as a versatile building block for drug discovery. By analyzing its key functional groups—the reactive 2-bromo handle, the modifiable 4-carboxylate ester, and the sterically influential 5-methyl group—we will outline data-driven strategies for its application in developing novel kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. This document serves as a technical resource for researchers, providing both theoretical rationale and actionable experimental protocols to unlock the therapeutic potential of this promising chemical entity.

The Oxazole Nucleus: A Privileged Scaffold in Medicinal Chemistry

The 1,3-oxazole is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. This arrangement confers a unique combination of properties: it is aromatic, electron-deficient, and capable of acting as a bioisostere for amide and ester functionalities. These features allow oxazole-containing molecules to readily participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, with various enzymes and receptors within biological systems.[1][2]

The therapeutic relevance of the oxazole scaffold is well-documented, with several derivatives achieving clinical success. Notable examples include:

-

Linezolid: An oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria.

-

Oxaprozin: A non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class.[3]

-

Aleglitazar: A dual agonist of PPARα and PPARγ, investigated for the treatment of type II diabetes.[1]

The broad spectrum of biological activities associated with oxazole derivatives—spanning antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties—underscores their vast potential and justifies the continued exploration of novel, strategically functionalized oxazole scaffolds.[4][5]

Deconstructing Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate: A Strategic Analysis

The medicinal chemistry potential of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate stems from the specific arrangement of its functional groups, each offering a distinct opportunity for synthetic modification and interaction with biological targets.

-

The 2-Bromo Substituent: This is the molecule's primary reactive handle. The bromine atom at the C2 position is an excellent leaving group, making it ideally suited for a wide range of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of diverse aryl, heteroaryl, or alkyl groups, enabling rapid library synthesis to explore structure-activity relationships (SAR).

-

The 4-Ethyl Carboxylate Group: This ester provides a secondary site for modification. It can be hydrolyzed (saponified) to the corresponding carboxylic acid, a key functional group in many drugs (e.g., NSAIDs) known to form critical salt bridges or hydrogen bonds with target proteins. The resulting acid can then be converted into a wide array of amides, esters, or other derivatives to fine-tune potency, selectivity, and pharmacokinetic properties.

-

The 5-Methyl Group: This small alkyl group plays a subtle but crucial role. It influences the molecule's steric profile and electronic environment. It can fill small hydrophobic pockets within a binding site, enhance metabolic stability by blocking potential sites of oxidation, and modulate the overall conformation of the molecule.

The strategic placement of these three functional groups creates a powerful and versatile platform for generating novel chemical entities with tailored pharmacological profiles.

Caption: Key functional regions of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate.

Potential Therapeutic Applications & Drug Design Strategies

The unique architecture of this scaffold lends itself to several high-impact therapeutic areas.

Rationale: Kinase inhibitors are a major class of anticancer drugs. They typically feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the target kinase. The 2-bromo position is perfect for introducing aryl or heteroaryl moieties via Suzuki coupling, which can form key hydrogen bonds with the kinase "hinge" region and occupy adjacent hydrophobic pockets.

Strategy:

-

Suzuki Coupling: React Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate with a variety of (hetero)aryl boronic acids to generate a library of C2-arylated oxazoles.

-

Amidation: Hydrolyze the C4-ester and couple the resulting acid with amines designed to interact with the solvent-exposed region of the kinase, enhancing solubility and potency.

Caption: Synthetic workflow for developing kinase inhibitors.

Rationale: The oxazole core is present in various natural and synthetic antimicrobial compounds.[3] SAR studies have shown that halogen substituents can positively influence antibacterial or antifungal activity.[6][7] The 2-bromo position can be substituted with moieties known to confer antimicrobial properties, such as linked heterocycles or specific pharmacophores that target bacterial cell wall synthesis or DNA replication.

Strategy:

-

Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination: Introduce nitrogen-based nucleophiles (e.g., imidazoles, piperazines, anilines) at the C2 position. These groups are common in antimicrobial drugs.

-

C4-Ester Modification: Convert the ester to a hydrazide or other functional group known to enhance antimicrobial efficacy.

Rationale: The structural similarity of the oxazole core to the scaffold of drugs like Oxaprozin suggests its potential in developing new anti-inflammatory agents, such as COX or LOX inhibitors.[3] A key feature of many NSAIDs is a carboxylic acid group, which can be readily unmasked from the C4-ester of the parent molecule.

Strategy:

-

C2-Arylation: Use Suzuki coupling to attach various substituted phenyl rings at the C2 position, mimicking the structure of known COX-2 inhibitors.

-